(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
CAS No.: 683238-03-1
Cat. No.: VC6760569
Molecular Formula: C24H31N3O5S3
Molecular Weight: 537.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683238-03-1 |
|---|---|
| Molecular Formula | C24H31N3O5S3 |
| Molecular Weight | 537.71 |
| IUPAC Name | 4-[bis(2-methylpropyl)sulfamoyl]-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |
| Standard InChI | InChI=1S/C24H31N3O5S3/c1-16(2)14-27(15-17(3)4)35(31,32)19-9-7-18(8-10-19)23(28)25-24-26(5)21-12-11-20(34(6,29)30)13-22(21)33-24/h7-13,16-17H,14-15H2,1-6H3 |
| Standard InChI Key | IANJKYHRQWLMKP-IZHYLOQSSA-N |
| SMILES | CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)C |
Introduction
The compound (Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic molecule that belongs to the category of aromatic and heterocyclic compounds. It features a benzamide backbone with a sulfamoyl group and a benzo[d]thiazol-2(3H)-ylidene moiety, which are crucial for its potential biological activity. This compound is synthesized through advanced organic chemistry techniques and is characterized by its intricate molecular structure.
Synthesis and Chemical Reactions
The synthesis of (Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, including the formation of the benzamide backbone, introduction of the sulfamoyl group, and incorporation of the benzo[d]thiazol-2(3H)-ylidene moiety. Common methods may include condensation reactions and the use of catalysts to enhance reaction rates and yields.
Potential Biological Activity
While specific biological activities of (Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide are not detailed in the available literature, compounds with similar structures often exhibit pharmacological properties. The presence of sulfamoyl and benzamide groups can contribute to interactions with biological targets, potentially influencing enzyme activity or receptor binding.
Data Table: Comparison of Related Compounds
Future Research Directions
Future studies should focus on the detailed synthesis and characterization of (Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, as well as its potential applications in pharmacology and medicinal chemistry. This could involve in vitro and in vivo assays to determine its efficacy and safety profile. Additionally, structure-activity relationship studies could provide insights into how modifications to its structure affect its biological activity.
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